molecular formula C20H29NO5S B2655793 Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-2,5-dimethoxy- CAS No. 446028-48-4

Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-2,5-dimethoxy-

Cat. No. B2655793
CAS RN: 446028-48-4
M. Wt: 395.51
InChI Key: VQABICNVJDWDHU-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-2,5-dimethoxy-, is a chemical compound with the molecular formula C18H25NO3S . It is a derivative of benzenesulfonamide, a class of compounds known for their various biological activities .


Synthesis Analysis

The synthesis of new aryl thiazolone–benzenesulfonamides, which include derivatives of benzenesulfonamide, has been described in a study . The study also discusses the inhibitory effect of these compounds on carbonic anhydrase IX . Another study discusses the synthesis of unsaturated adamantane derivatives, which could be relevant to the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of this compound includes an adamantane group, an ethyl group, and a benzenesulfonamide group . The 3D crystal structure of a related compound, carbonic anhydrase IX, has been used for docking studies .


Chemical Reactions Analysis

The study on the synthesis of new aryl thiazolone–benzenesulfonamides discusses the reactions involved in the synthesis of these compounds . These reactions could potentially be relevant to the chemical reactions of “Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-2,5-dimethoxy-”.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 335.461 Da . More detailed physical and chemical properties are not available in the retrieved papers.

Scientific Research Applications

Anticancer Agents

Benzenesulfonamide derivatives have been studied for their potential as anticancer agents . They have been shown to inhibit carbonic anhydrase IX, a gene that is overexpressed in many solid tumors . This inhibition can be a useful target for discovering novel antiproliferative agents .

Antimicrobial Agents

In addition to their anticancer properties, benzenesulfonamide derivatives have also been investigated for their antimicrobial properties . They have been shown to interfere with bacterial growth, making them potential candidates for new antimicrobial drugs .

Inhibitors of Soluble Epoxide Hydrolase (sEH)

N-[2-(adamantan-2-yl)ethyl]-N′-R-ureas and -thioureas, which can be synthesized from benzenesulfonamide, have been studied for their inhibitory activity against soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the arachidonic acid cascade, which converts fatty acid epoxides into vicinal diols . Inhibiting this enzyme can have therapeutic implications.

Alzheimer’s Disease Therapy

Compounds synthesized from benzenesulfonamide have shown potential for the symptomatic therapy of Alzheimer’s disease . For example, (S)-N-[2-(Adamantan-2-yl)ethyl]-2-(butylamino)-3-(1H-indol-3-yl)­propanamide has shown inhibitory activity against butyrylcholinesterase (BChE), a target for Alzheimer’s disease therapy .

Antiviral Agents

Adamantylarylamines and adamantylhetarylamines, which can be synthesized from benzenesulfonamide, have shown potential as antiviral agents . For example, 4-{[2-(adamantan-2-yl)ethyl]amino}-2-(tert-butyl)-5,6,7,8-tetrahydroquinazoline 1-oxide is active against tick-borne encephalitis virus .

Enhancing Water Solubility of Compounds

The introduction of a methylene or ethylene spacer between the adamantane and urea (thiourea) fragments significantly enhances the solubility of the resulting compounds in water . This can be useful in drug design where water solubility is a key factor.

Mechanism of Action

The mechanism of action of benzenesulfonamide derivatives is often related to their inhibitory effect on carbonic anhydrase IX . This enzyme is overexpressed in many solid tumors, and its inhibition can be a useful target for discovering novel antiproliferative agents .

Safety and Hazards

While specific safety and hazard information for this compound is not available, benzenesulfonamide, a related compound, is known to be harmful if swallowed .

Future Directions

The study on the synthesis of new aryl thiazolone–benzenesulfonamides suggests that these compounds have potential as novel antiproliferative agents . This indicates that “Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-2,5-dimethoxy-” and similar compounds could have potential applications in cancer treatment .

properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO5S/c1-24-17-3-4-18(25-2)19(10-17)27(22,23)21-5-6-26-20-11-14-7-15(12-20)9-16(8-14)13-20/h3-4,10,14-16,21H,5-9,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQABICNVJDWDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-2,5-dimethoxy-

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